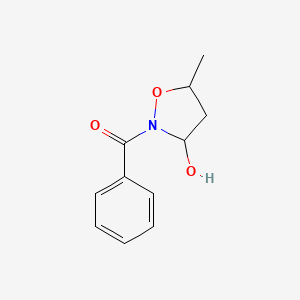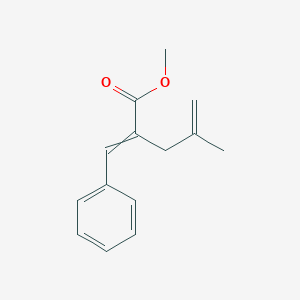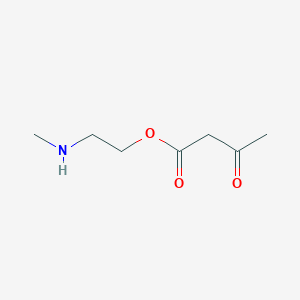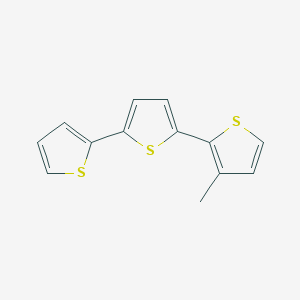![molecular formula C16H28ClNO B14314584 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile CAS No. 113661-86-2](/img/structure/B14314584.png)
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloro group, a heptyloxy group, and a carbonitrile group attached to a cyclohexane ring. The molecular formula for this compound is C15H26ClNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-1-methylcyclohexane with heptyloxy methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include alcohols, amines, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methylpropane
- 2-Chloro-2-methylpentane
- 2-Chloro-2-methylhexane
Uniqueness
Compared to similar compounds, 2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
CAS No. |
113661-86-2 |
|---|---|
Molecular Formula |
C16H28ClNO |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
2-chloro-2-(heptoxymethyl)-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H28ClNO/c1-3-4-5-6-9-12-19-14-16(17)11-8-7-10-15(16,2)13-18/h3-12,14H2,1-2H3 |
InChI Key |
JXQHWTFIFLANAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC1(CCCCC1(C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)



![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
